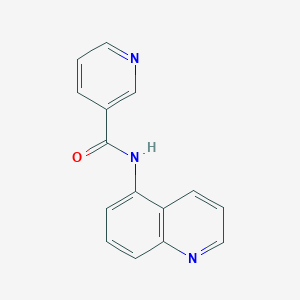
N-5-quinolinylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-5-quinolinylnicotinamide, also known as AQ-11, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of nicotinamide derivatives and has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of N-5-quinolinylnicotinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. In addition, N-5-quinolinylnicotinamide has been shown to activate the AMPK pathway, which is involved in energy homeostasis and autophagy.
Biochemical and Physiological Effects
N-5-quinolinylnicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been shown to increase the levels of NAD+ and NADH, which are involved in cellular metabolism and energy production. In addition, N-5-quinolinylnicotinamide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-5-quinolinylnicotinamide in lab experiments is its relatively low toxicity compared to other anticancer drugs. It has also been shown to have good bioavailability and pharmacokinetics. However, one limitation of using N-5-quinolinylnicotinamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-5-quinolinylnicotinamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of N-5-quinolinylnicotinamide as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes. In addition, further studies are needed to elucidate the mechanism of action of N-5-quinolinylnicotinamide and to identify its molecular targets. Finally, the development of more water-soluble derivatives of N-5-quinolinylnicotinamide could improve its efficacy and ease of administration.
Synthesemethoden
The synthesis of N-5-quinolinylnicotinamide involves the reaction of 5-aminoquinoline-8-nitroso-7-carboxylic acid with nicotinamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using column chromatography or recrystallization. The yield of the synthesis is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-5-quinolinylnicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, colon, and pancreatic cancer. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-5-quinolinylnicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-quinolin-5-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(11-4-2-8-16-10-11)18-14-7-1-6-13-12(14)5-3-9-17-13/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVQCHMCFCRHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

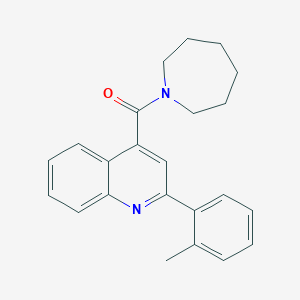
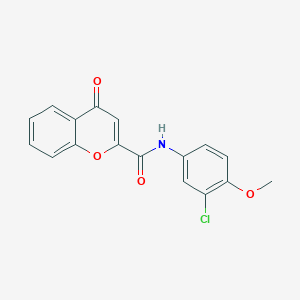
![2-({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5771153.png)
![N-(2-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5771163.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5771164.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5771168.png)
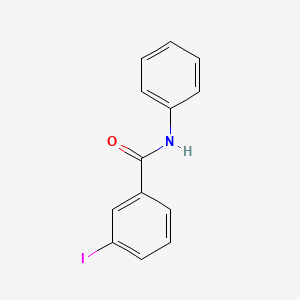
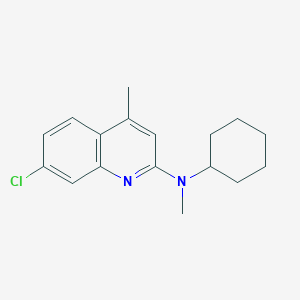
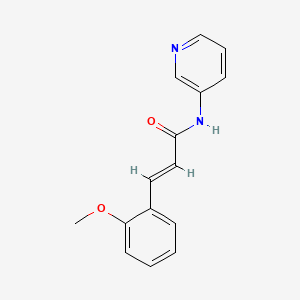
![1-[2-(3-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5771188.png)
![2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid](/img/structure/B5771197.png)
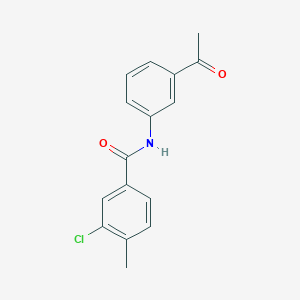
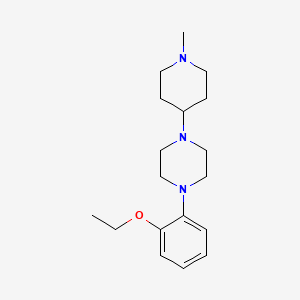
![2-cyano-3-{[2-(4-morpholinyl)ethyl]amino}-2-butenamide](/img/structure/B5771233.png)